molecular formula C7H7NO2 B13570587 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

Cat. No.: B13570587
M. Wt: 137.14 g/mol
InChI Key: CPVFPKZJNIZXJI-UHFFFAOYSA-N
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Description

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction typically starts with 3-substituted phenyl-5-(prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using sodium bicarbonate as an acid-binding agent in tetrahydrofuran (THF) solvent under catalyst-free microwave-assisted conditions . This method is environmentally friendly, efficient, and offers high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and simplicity. The use of microwave radiation can significantly reduce reaction times and improve yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines.

    Substitution: Substitution reactions can occur at the methoxy or prop-2-yn-1-yl groups, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the isoxazole ring .

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and other heterocyclic compounds. These products can have diverse biological activities and are useful in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can inhibit enzymes and proteins involved in various biological processes, leading to their antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxy-5-(prop-2-YN-1-YL)isoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-2-yn-1-yl groups allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Biological Activity

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole is a compound belonging to the isoxazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and a prop-2-yn-1-yl substituent, which contribute to its unique properties. The isoxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes and proteins involved in various biological processes, leading to antimicrobial, antifungal, and anti-inflammatory effects. The exact molecular targets may vary based on the specific derivative and its application .

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, compounds containing isoxazole fragments have demonstrated inhibitory effects on androgen receptor signaling in prostate cancer cell lines (LNCaP and LAPC-4), showcasing their potential as therapeutic agents against prostate cancer .

In another study, various isoxazoles were tested for their cytotoxic effects on human promyelocytic leukemia cells (HL-60). Compounds showed significant cytotoxicity with IC50 values indicating their potential for inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Isoxazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi. For example, certain isoxazoles exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study synthesized a series of isoxazolyl steroids that included this compound. These compounds were evaluated for their ability to inhibit CYP17A1 enzyme activity, which is crucial for testosterone biosynthesis. The results showed that selected compounds significantly reduced androgen receptor transcriptional activity in prostate cancer cells, suggesting their potential as therapeutic agents .

Case Study 2: Cytotoxicity in Leukemia Cells

In another investigation, two specific isoxazoles were tested on HL-60 cells. Isoxazole (3) was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism of action involving apoptosis promotion and cell cycle arrest. This study underscores the importance of structural modifications in enhancing the biological activity of isoxazoles .

Data Table: Summary of Biological Activities

Activity Type Target IC50/MIC Values Reference
AnticancerProstate Cancer Cells (LNCaP)IC50 not specified
CytotoxicityHL-60 Leukemia CellsIC50 values ranging from 86–755 μM
AntibacterialS. aureus & E. coliMIC values: 0.0039–0.025 mg/mL

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-methoxy-5-prop-2-ynyl-1,2-oxazole

InChI

InChI=1S/C7H7NO2/c1-3-4-6-5-7(9-2)8-10-6/h1,5H,4H2,2H3

InChI Key

CPVFPKZJNIZXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CC#C

Origin of Product

United States

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